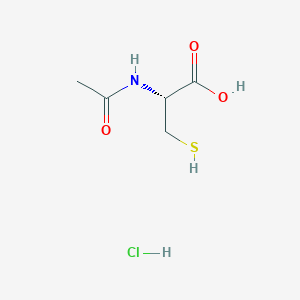

L-Cysteine, N-acetyl-, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Cysteine, N-acetyl-, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5 H9 N O3 S . Cl H and its molecular weight is 199.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant Properties

NAC is primarily known for its role as a precursor to glutathione, one of the body's most potent antioxidants. It helps to combat oxidative stress by increasing intracellular glutathione levels, which is crucial for cellular health and detoxification processes .

Treatment of Acetaminophen Overdose

One of the most established medical uses of NAC is in treating acetaminophen (paracetamol) overdose. NAC acts by replenishing glutathione stores in the liver, thereby neutralizing toxic metabolites and preventing liver damage . Clinical guidelines recommend its use within 8 to 10 hours post-overdose for maximum efficacy.

Respiratory Conditions

NAC is utilized as a mucolytic agent to help alleviate symptoms in chronic obstructive pulmonary disease (COPD) and cystic fibrosis by thinning mucus secretions, making them easier to expel . Studies indicate that long-term use can reduce exacerbations in COPD patients .

Treatment of Psychiatric Disorders

NAC has been studied for its potential benefits in various psychiatric conditions. Research indicates it may help reduce symptoms in disorders such as:

- Bipolar Disorder : Some studies suggest NAC may stabilize mood and reduce depressive episodes .

- Trichotillomania : A double-blind study demonstrated significant reductions in hair-pulling behaviors among participants treated with NAC compared to placebo .

- Schizophrenia : NAC has shown promise as an adjunct treatment for negative symptoms of schizophrenia, potentially improving overall functioning .

Neuroprotection

NAC has been investigated for its neuroprotective properties in conditions such as traumatic brain injury and ischemic stroke. Animal studies have shown that it can reduce neuronal loss and improve cognitive outcomes following such injuries .

Autism Spectrum Disorders

Emerging research suggests that NAC may benefit individuals with autism by modulating glutamate levels, which are often dysregulated in these patients .

Hair Health

NAC has been explored for its effects on hair loss, particularly in androgenetic alopecia (male pattern baldness) and chemotherapy-induced hair loss. Studies suggest it may enhance hair growth when used alongside other treatments like minoxidil .

Dietary Supplementation

NAC is available as a dietary supplement aimed at enhancing overall health through antioxidant support. It is often marketed for its potential benefits in improving athletic performance and recovery due to its role in reducing oxidative stress during intense exercise .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol group in NAC-HCl undergoes oxidation under various conditions:

Iodate-Mediated Oxidation

-

Mechanism : Iodate oxidizes the -SH group to form a disulfide bond, confirmed by mass spectrometry (m/z 326) .

-

Kinetics : Pseudo-first-order with respect to NAC concentration .

| Parameter | Value | Method |

|---|---|---|

| Linear range | 1.25–30 µg/mL | Spectrophotometry |

| Detection limit | 0.018 µg/mL | Initial rate method |

| Quantitation limit | 0.056 µg/mL | ICH guidelines |

Plasma-Induced Oxidation

Non-thermal plasma treatment converts NAC-HCl’s -SH to -SO₃H (sulfonic acid) via reactive nitrogen species (RNS) :

Degradation Pathways

NAC-HCl degrades under stress conditions, forming distinct products:

Alkaline Degradation

Acid/Thermal Degradation

-

Acid hydrolysis : Cleavage of the N-acetyl group to form cysteine (m/z 121) .

-

Thermal stress : Decarboxylation yields a product with m/z 119 .

| Stress Condition | Major Product | m/z | Method |

|---|---|---|---|

| Alkaline (NaOH) | N,N-Diacetyl lanthionine | 326 | LC-MS |

| Acid (HCl) | Cysteine | 121 | MALDI-TOF MS |

| Heat (100°C) | Decarboxylated NAC | 119 | MS |

Radical Scavenging and Antioxidant Activity

NAC-HCL’s -SH group reacts with reactive oxygen/nitrogen species (ROS/RNS):

-

Primary targets : Hydroxyl radicals (- OH), peroxynitrite (ONOO⁻) .

-

Mechanism : Direct radical neutralization and glutathione (GSH) synthesis promotion .

| Radical | Reaction Rate Constant (k) | Biological Relevance |

|---|---|---|

| - OH | ~1.3 × 10¹⁰ M⁻¹s⁻¹ | Prevents oxidative DNA damage |

| ONOO⁻ | ~4.5 × 10³ M⁻¹s⁻¹ | Reduces nitrosative stress |

Heavy Metal Interactions

NAC-HCl binds to metals via thiol coordination, aiding detoxification:

-

Example : Forms stable complexes with palladium (Pd) in nanoparticles (e.g., Pd₁₀(NAC)₇) .

-

Application : Synthesis of water-soluble Pd nanoparticles for catalytic uses .

Reactivity with Carbonyl Compounds

NAC-HCl scavenges toxic unsaturated aldehydes (e.g., acrolein):

Key Findings from Research

-

Structural Confirmation : Post-reaction products (e.g., disulfides, sulfonic acids) are validated via NMR , FT-IR , and mass spectrometry .

-

Kinetic Stability : NAC-HCl’s aqueous solutions (pH 2–2.75) resist hydrolysis but degrade under alkaline/thermal stress .

-

Therapeutic Relevance : Reactions with ROS/RNS underpin its use in acetaminophen overdose and chronic respiratory diseases .

Propiedades

Número CAS |

18829-79-3 |

|---|---|

Fórmula molecular |

C5 H9 N O3 S . Cl H |

Peso molecular |

199.66 g/mol |

Nombre IUPAC |

(2R)-2-acetamido-3-sulfanylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO3S.ClH/c1-3(7)6-4(2-10)5(8)9;/h4,10H,2H2,1H3,(H,6,7)(H,8,9);1H/t4-;/m0./s1 |

Clave InChI |

BNAZKIJXZHLHTG-WCCKRBBISA-N |

SMILES |

CC(=O)NC(CS)C(=O)O.Cl |

SMILES isomérico |

CC(=O)N[C@@H](CS)C(=O)O.Cl |

SMILES canónico |

CC(=O)NC(CS)C(=O)O.Cl |

Key on ui other cas no. |

18829-79-3 |

Números CAS relacionados |

616-91-1 (Parent) |

Sinónimos |

L-Cysteine, N-acetyl-, hydrochloride (1:1); N-Acetyl-L-cysteine hydrochloride; _x000D_ N-Acetylcysteine hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.